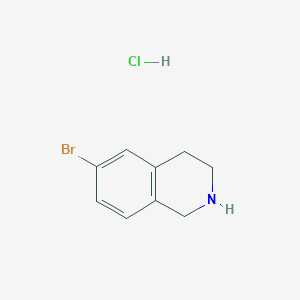

6-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride

Descripción

6-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS 220247-73-4) is a brominated derivative of the tetrahydroisoquinoline (THIQ) scaffold. The compound features a bicyclic structure with a bromine atom at the 6-position of the isoquinoline ring and a hydrochloride salt for improved solubility.

Propiedades

IUPAC Name |

6-bromo-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN.ClH/c10-9-2-1-8-6-11-4-3-7(8)5-9;/h1-2,5,11H,3-4,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACCAGQFPUZGNNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=C(C=C2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40626581 | |

| Record name | 6-Bromo-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40626581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215798-19-9 | |

| Record name | 6-Bromo-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40626581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Method Overview

The synthesis generally includes:

Starting Materials : The primary precursor for the synthesis is 3-bromophenylacetonitrile.

Key Reactions : The process includes reduction, amidation, cyclization, and hydrolysis.

Detailed Synthesis Steps

Step 1: Reduction of 3-Bromophenylacetonitrile

- Reagents : Raney nickel catalyst in methanol or ethanol.

- Process : Hydrogen gas is passed through the mixture to reduce 3-bromophenylacetonitrile to 3-bromophenethylamine.

Step 2: Formation of Methyl Carbamate

- Reagents : 3-bromophenethylamine is reacted with methyl chloroformate in the presence of a base.

- Process : This reaction produces methyl 3-bromophenethylcarbamate.

Step 3: Cyclization to Tetrahydroisoquinoline

- Reagents : Methyl 3-bromophenethylcarbamate is treated with 2-oxoacetic acid and concentrated sulfuric acid in tetrahydrofuran.

- Process : This step leads to the formation of 6-bromo-2-methoxycarbonyl-1,2,3,4-tetrahydroisoquinoline.

Step 4: Hydrolysis

- Reagents : The product from Step 3 is treated with sulfuric acid.

- Process : This hydrolysis step yields the final product, which is then converted into its hydrochloride salt form.

Summary of Reaction Conditions

| Step | Reaction Type | Key Reagents | Solvent | Temperature |

|---|---|---|---|---|

| 1 | Reduction | Raney nickel, hydrogen | Methanol/Ethanol | Room Temperature |

| 2 | Amidation | Methyl chloroformate, base | Organic solvent | Controlled |

| 3 | Cyclization | Methyl carbamate, oxoacetic acid | Tetrahydrofuran | Controlled |

| 4 | Hydrolysis | Sulfuric acid | Not specified | Room Temperature |

Yield and Purification

The overall yield from these synthetic steps can vary based on reaction conditions and purification techniques used. Common purification methods include recrystallization and chromatography to isolate the desired hydrochloride salt form of the compound.

Análisis De Reacciones Químicas

6-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

6-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: Researchers use it to study the biological activities of tetrahydroisoquinoline derivatives.

Industry: This compound is used in the production of various chemical intermediates and fine chemicals.

Mecanismo De Acción

The mechanism of action of 6-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets in biological systems. It can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparación Con Compuestos Similares

Positional Isomers of Brominated THIQ Derivatives

The position of bromine substitution significantly impacts physicochemical and biological properties:

Key Insights :

- 6-Bromo vs. 7-Bromo : The 7-bromo analog is a key intermediate in synthesizing sulfonamide derivatives (e.g., compound 12 in ), while the 6-bromo derivative’s synthetic utility is less documented.

- Biological Implications : Positional differences alter steric and electronic interactions with biological targets. For example, 6-bromo substitution may enhance blood-brain barrier penetration compared to 7-bromo derivatives .

Functional Group Variations in THIQ Derivatives

Substituents such as methoxy, trifluoromethyl, and hydroxyl groups modulate activity:

Key Insights :

- Methoxy vs. Bromine: The 6,7-dimethoxy analog (salsolinol) exhibits potent anti-inflammatory activity, suggesting that electron-donating groups (OCH₃) may enhance interaction with inflammatory pathways compared to bromine’s hydrophobic effects .

- Trifluoromethyl Substitution : The 6-CF₃ derivative’s electronegativity and lipophilicity could improve binding affinity to targets like peroxisome proliferator-activated receptors (PPARs), as seen in other THIQ derivatives .

Key Insights :

- Regioselectivity : Synthesizing 6-bromo derivatives may face challenges in controlling bromination sites, whereas 7-bromo analogs are more commonly employed in multi-step syntheses .

- BBB Penetration : 6,7-Dimethoxy-THIQ derivatives (e.g., MC70) overcome Pgp efflux in glioblastoma, highlighting the role of substituents in improving drug delivery .

Actividad Biológica

6-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride (6-Br-THIQ·HCl) is a compound belonging to the tetrahydroisoquinoline (THIQ) class of alkaloids, which are known for their diverse biological activities. This article explores the biological activity of 6-Br-THIQ·HCl, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

The molecular formula for 6-Br-THIQ·HCl is , with a molecular weight of 248.55 g/mol. The compound features a bromine atom at the 6-position and is typically encountered as a hydrochloride salt to enhance its solubility in aqueous solutions.

The biological activity of 6-Br-THIQ·HCl is attributed to its ability to interact with various molecular targets within biological systems. The compound can modulate receptor and enzyme activities, leading to physiological effects that can be beneficial in therapeutic contexts. Notably, it has been shown to inhibit specific enzymes such as New Delhi metallo-β-lactamase (NDM-1), which is crucial in antibiotic resistance .

Biological Activities

Research indicates that 6-Br-THIQ·HCl exhibits several notable biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties against various pathogens .

- Anticonvulsant Effects : There is emerging evidence supporting the anticonvulsant potential of 6-Br-THIQ·HCl, making it a candidate for further pharmacological evaluation in seizure disorders .

- Enzyme Inhibition : The compound has demonstrated the ability to inhibit enzymes such as cathepsin B and calpain-2, which are implicated in tumor progression and neurodegenerative diseases .

- Receptor Modulation : It acts as a ligand for several receptors, including estrogen receptors and G-protein coupled receptors (GPCRs), potentially influencing pathways related to cancer and neurological disorders .

Research Findings and Case Studies

A variety of studies have been conducted to explore the efficacy and safety profile of 6-Br-THIQ·HCl:

Q & A

Q. Table 1: Key Characterization Data

| Parameter | Value/Description | Reference |

|---|---|---|

| Melting Point | 316.4°C | |

| 1H NMR (Aromatic region) | δ 6.8–7.2 ppm (multiplet, 2H) | |

| Molecular Weight | 248.547 g/mol |

Basic: What are common synthetic routes for preparing this compound?

Answer:

A validated approach involves:

Core Scaffold Synthesis : Cyclization of phenethylamine derivatives with bromine-containing precursors.

Functionalization : Bromination at the 6-position using NBS (N-bromosuccinimide) or Br under controlled conditions.

Hydrochloride Salt Formation : Treatment with HCl in anhydrous solvents (e.g., ethanol or diethyl ether) to precipitate the hydrochloride salt ().

Key Considerations :

- Purification via recrystallization (ethanol/water) to remove unreacted brominating agents.

- Reaction monitoring by TLC or HPLC to ensure completion.

Advanced: How can researchers resolve discrepancies in NMR data during structural elucidation?

Answer:

Discrepancies (e.g., unexpected splitting or integration) may arise from:

- Impurities : Use preparative HPLC () to isolate the pure compound.

- Deuterated Solvent Artifacts : Compare with deuterated analogs (e.g., 6,7-D-dimethoxy derivatives in ) to distinguish solvent peaks.

- Dynamic Effects : Variable-temperature NMR can resolve conformational equilibria (e.g., chair-flipping in the tetrahydro ring).

Methodological Steps :

Re-run NMR in DO or CDCl to exclude solvent interference.

Validate against published spectra ().

Advanced: What strategies improve synthetic yield and purity in large-scale preparations?

Answer:

Optimization strategies include:

- Catalysis : Copper-catalyzed hydrogenation () reduces side reactions in tetrahydroisoquinoline formation.

- Temperature Control : Maintain ≤50°C during bromination to avoid over-halogenation.

- Workup : Use ion-exchange chromatography to isolate the hydrochloride salt efficiently ().

Data-Driven Approach : - Monitor reaction kinetics via in-situ FTIR or Raman spectroscopy.

- Compare yields under varying conditions (e.g., solvent polarity, stoichiometry).

Basic: What role does this compound play in pharmaceutical research?

Answer:

It serves as:

- Synthetic Intermediate : For dopamine receptor ligands (e.g., tetrabenazine analogs in ) or antimicrobial agents.

- Pharmacophore Scaffold : Modifications at the 6-position (e.g., bromine → aryl/alkyl groups) enable structure-activity relationship (SAR) studies ().

Advanced: How is purity validated for regulatory compliance (e.g., ICH guidelines)?

Answer:

Follow ICH Q2(R1) guidelines using:

- HPLC-UV/ELSD : Quantify impurities <0.1% ().

- Chiral Purity : Chiral HPLC to confirm enantiomeric excess (if applicable).

- Residual Solvents : GC-MS to detect traces of ethanol or THF (per ICH Q3C).

Table 2: Analytical Validation Parameters

| Parameter | Method | Acceptance Criteria | Reference |

|---|---|---|---|

| Purity (HPLC) | Reverse-phase C18 | ≥98.5% | |

| Residual Bromine | Ion Chromatography | ≤50 ppm |

Advanced: How are isotopic labels (e.g., deuterium) incorporated for mechanistic studies?

Answer:

- Deuterated Precursors : Use 6,7-D-dimethoxy analogs () to trace metabolic pathways via LC-MS.

- Isotope Effects : Compare kinetic isotope effects (KIE) in enzymatic assays to probe reaction mechanisms.

Basic: What safety precautions are required for handling this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.